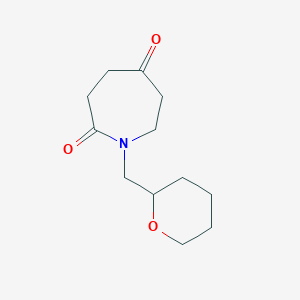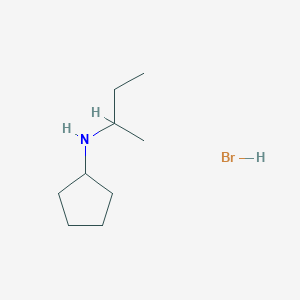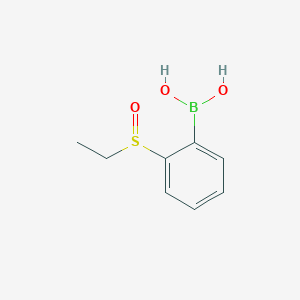
2-Ethylsulfinylphenylboronic acid
Vue d'ensemble
Description
2-Ethylsulfinylphenylboronic acid is a chemical compound with the molecular formula C8H11BO3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Ethylsulfinylphenylboronic acid consists of a phenyl ring (a six-membered carbon ring) attached to a boronic acid group (B(OH)2) and an ethylsulfinyl group (C2H5-SO-) . The molecular weight of this compound is 198.05 g/mol .Physical And Chemical Properties Analysis
2-Ethylsulfinylphenylboronic acid has a molecular weight of 198.05 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique
Arylboronic Acids as Intermediates in Organic Synthesis
2-Ethylsulfinylphenylboronic acid, as a type of arylboronic acid, plays a significant role in organic synthesis. These compounds are valued for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air. They serve as important intermediates in various synthesis processes, owing to these advantageous properties (Zhang Da, 2015).
Application in Drug Delivery Systems
Boronic acids, including 2-ethylsulfinylphenylboronic acid derivatives, have shown potential in biomedical applications like antitumor chemotherapy and boron neutron capture therapy. They have been incorporated into polymeric carriers to stably encapsulate drugs, leading to enhanced pharmacokinetics and targeted drug release capabilities (A. Kim, Yuya Suzuki, Y. Nagasaki, 2020).
Synthesis of Arylaminomethyl Phenylboronic Compounds
These compounds are also used in the synthesis of arylaminomethyl phenylboronic compounds. The synthesis involves an amination-reduction reaction, and the process has enabled the efficient production of previously unobtainable compounds in this category (Agnieszka Adamczyk-Woźniak et al., 2011).
Catalysis in Suzuki Coupling Reactions
Phenylboronic acids, such as 2-ethylsulfinylphenylboronic acid, are used in Suzuki coupling reactions. These reactions are crucial in forming carbon-carbon bonds, an essential process in organic chemistry and material science (L. Ren, L. Meng, 2008).
Development of Functionalized Benzoboroxoles
The reaction of 2-formylphenylboronic acids with activated olefins can yield functionalized benzoboroxoles. These compounds have applications in various fields, including pharmaceuticals and material science (J Sravan Kumar et al., 2010).
Involvement in Carbocyanation of Olefins
Phenylboronic acids are also utilized in the carbocyanation of olefins and vinylation of alkyl iodides. This process showcases the versatility of these compounds in facilitating free-radical reactions, important in synthetic chemistry (Reina Hara et al., 2018).
Safety And Hazards
When handling 2-Ethylsulfinylphenylboronic acid, it is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
(2-ethylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVMNEMOXWUMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660581 | |
| Record name | [2-(Ethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfinylphenylboronic acid | |
CAS RN |
1072952-11-4 | |
| Record name | B-[2-(Ethylsulfinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Ethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



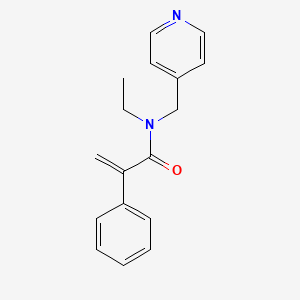
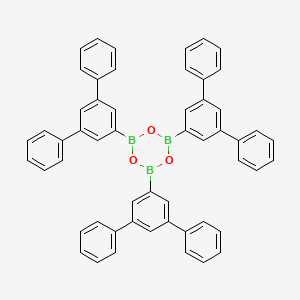
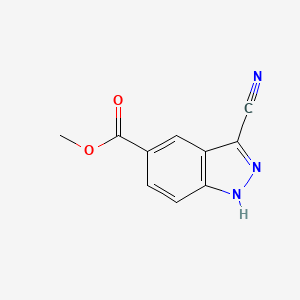
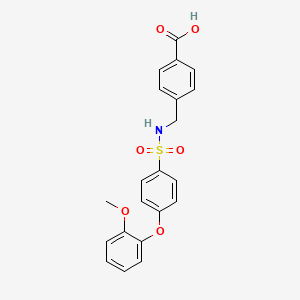





![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)


